4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrClN3O4 and its molecular weight is 578.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a 4-oxobutanoic acid moiety linked to a dihydroquinoline and pyrazole structure. The presence of halogen substituents (bromo and chloro) suggests enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modification. This complexity allows for the introduction of various substituents that can significantly affect the biological properties of the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-oxobutanoic acid exhibit significant antimicrobial activity . For instance, compounds derived from similar structures have shown potent effects against various bacterial strains and fungi.
Compound | Activity Against | Inhibition Percentage |
---|---|---|
Compound 2 | Aspergillus fumigatus | 96.5% |
Compound 6 | Helminthosporium sativum | 93.7% |
Compound 3 | Bacillus subtilis | 37.6% |
Compound 4 | Pseudomonas aeruginosa | 33.2% |
These results indicate that structural modifications can lead to enhanced antimicrobial properties, making such compounds promising candidates for further development in medicinal chemistry .
Anticancer Activity
The anticancer potential of the compound has also been explored through various in vitro studies. Research indicates that similar compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: DQP-1105
A related compound, DQP-1105 , demonstrated selective antagonism at NMDA receptors associated with cancer cell lines. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .
Enzyme Inhibition
The enzyme inhibitory activities of the compound have been evaluated in several studies, particularly focusing on tyrosinase inhibition , which is significant for skin-related applications.
Derivative | IC50 (µM) | Activity Type |
---|---|---|
Alkyl derivative 9 | 128.8 | Tyrosinase Inhibitor |
Alkyl derivative 16 | 102.3 | Tyrosinase Inhibitor |
These findings suggest that the structural characteristics of the alkyl chains play a vital role in enhancing inhibitory activity against tyrosinase, which is involved in melanin production .
The mechanism of action for this class of compounds typically involves interaction with specific receptors or enzymes. For example, the selectivity for GluN2C/D NMDA receptor subunits indicates a targeted approach to modulating neurotransmitter systems, which may also relate to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Variations in substituents can dramatically influence potency and selectivity.
- Halogen Substituents : Enhance lipophilicity and binding affinity.
- Alkyl Chain Length : Longer chains generally improve enzyme inhibition.
- Functional Groups : Specific groups can confer additional biological activities (e.g., anti-inflammatory).
Properties
Molecular Formula |
C28H21BrClN3O4 |
---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-17-10-11-21-19(14-17)26(16-6-2-1-3-7-16)27(28(37)31-21)22-15-23(18-8-4-5-9-20(18)30)33(32-22)24(34)12-13-25(35)36/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChI Key |
OPIVRLWGCRDIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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